molecular formula C4ClF3N2 B1583448 5-Chloro-2,4,6-trifluoropyrimidine CAS No. 697-83-6

5-Chloro-2,4,6-trifluoropyrimidine

Cat. No.: B1583448
CAS No.: 697-83-6
M. Wt: 168.5 g/mol
InChI Key: GOYNRDSJTYLXBU-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trifluoropyrimidine is a highly functionalized pyrimidine derivative that has garnered significant interest in the life-science industries. . The presence of multiple halogen atoms in its structure makes it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

5-Chloro-2,4,6-trifluoropyrimidine plays a significant role in biochemical reactions, particularly in nucleophilic aromatic substitution processes. It interacts with nitrogen-centered nucleophiles, leading to the formation of various substituted pyrimidine derivatives . The compound has been shown to act as an antagonist of acetylcholine and histamine receptors, indicating its potential biological activity . Additionally, this compound has been used in magnetic resonance spectroscopy to study structural changes in DNA due to chlorination .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as an antagonist of acetylcholine and histamine receptors . This interaction can lead to changes in cellular metabolism and overall cell function. The compound’s ability to interact with DNA and induce structural changes further highlights its potential impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms in the pyrimidine ring makes it highly reactive towards nucleophiles . This reactivity allows the compound to form various substituted derivatives, which can interact with biomolecules such as enzymes and proteins. The compound’s ability to act as an antagonist of acetylcholine and histamine receptors suggests that it may inhibit or activate specific signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxic effects, while higher doses could lead to adverse effects such as toxicity and disruption of normal cellular functions . Studies have shown that the compound’s antagonistic activity on acetylcholine and histamine receptors can lead to threshold effects, where specific dosages are required to observe significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in the synthesis of functionalized pyrimidine derivatives . These derivatives can further interact with metabolic enzymes, potentially affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and accumulate in specific cellular compartments . This localization can impact its biological activity and overall function within the cell .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4,6-trifluoropyrimidine is unique due to its specific combination of halogen atoms, which imparts distinct reactivity and stability characteristics. Unlike its analogs, it offers a balance between reactivity and selectivity, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061018
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Molecular Weight

168.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-83-6
Record name 5-Chloro-2,4,6-trifluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-83-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name 5-chloro-2,4,6-trifluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5-Chloro-2,4,6-trifluoropyrimidine considered a valuable building block in organic synthesis?

A1: this compound serves as a versatile scaffold for synthesizing diverse pyrimidine derivatives. The presence of both chlorine and fluorine atoms allows for sequential nucleophilic aromatic substitution reactions. [, , , ] This means that different chemical groups can be introduced at specific positions on the pyrimidine ring, leading to a wide array of functionalized pyrimidines. [] These functionalized pyrimidines are important in various fields, including medicinal chemistry and materials science.

Q2: What are the challenges associated with using this compound in multi-step synthesis?

A2: While the sequential nucleophilic aromatic substitution is advantageous, achieving complete regioselectivity can be challenging. [, ] The reactivity of the fluorine atoms is influenced by the neighboring nitrogen atoms and the steric hindrance from the chlorine atom. [, ] This can lead to the formation of isomeric mixtures, requiring purification steps to isolate the desired product before proceeding with further reactions. []

Q3: How do transition metals interact with this compound, and what are the implications for synthesis?

A3: Research shows that transition metal complexes, specifically those of nickel and palladium, can react with this compound via different pathways. [, ] Nickel complexes preferentially activate the carbon-fluorine bond, leading to the formation of fluoro-nickel complexes. [] These complexes can then be further reacted with various reagents to afford functionalized pyrimidines. [] Conversely, palladium complexes tend to insert into the carbon-chlorine bond, showcasing the selectivity of different transition metals towards this molecule. []

Q4: What insights have computational studies provided into the photodissociation of this compound?

A4: Computational studies employing the EOM-CCSD method have been crucial in elucidating the photodissociation mechanism of this compound. [] These studies revealed the involvement of triplet states in the photodissociation process that leads to chlorine atom formation. [] This information is valuable for understanding the photochemical behavior of this compound and designing related compounds with specific photochemical properties.

Q5: How does the glycosyl donor ability of O-glucosyl derivatives of this compound compare to other glycosyl donors?

A5: Research indicates that the 2,3,5,6-tetrafluoropyridin-4-yl glucopyranosides, derived from this compound, exhibit comparable glycosyl donor properties to the commonly used β-trichloroacetimidates. [] Interestingly, the 2,3,5,6-tetrafluoropyridin-4-yl glucopyranosides may offer advantages for specific applications, such as the synthesis of α-glucopyranosides. [] This highlights the potential of this compound derivatives in carbohydrate chemistry.

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